molecular formula C8H11NO2 B14333676 5-(Aminomethyl)-2-(hydroxymethyl)phenol CAS No. 103521-30-8

5-(Aminomethyl)-2-(hydroxymethyl)phenol

Katalognummer: B14333676
CAS-Nummer: 103521-30-8
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: RWQHTLXKXWZVIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Aminomethyl)-2-(hydroxymethyl)phenol is an organic compound that features both an amino group and a hydroxymethyl group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the reaction of 2-(hydroxymethyl)phenol with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds via a Mannich reaction, where the formaldehyde acts as a methylene donor, and ammonia provides the amino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Aminomethyl)-2-(hydroxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 5-(Aminomethyl)-2-carboxyphenol.

    Reduction: this compound.

    Substitution: 5-(Aminomethyl)-2-(hydroxymethyl)-4-nitrophenol or 5-(Aminomethyl)-2-(hydroxymethyl)-4-bromophenol.

Wissenschaftliche Forschungsanwendungen

5-(Aminomethyl)-2-(hydroxymethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of polymers and resins, where its unique chemical structure imparts desirable properties to the final products.

Wirkmechanismus

The mechanism of action of 5-(Aminomethyl)-2-(hydroxymethyl)phenol involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The phenolic hydroxyl group can also participate in redox reactions, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Hydroxymethylfurfural: A compound with a similar hydroxymethyl group but different overall structure and reactivity.

    2-Aminophenol: Shares the amino and phenolic hydroxyl groups but lacks the hydroxymethyl group.

Eigenschaften

CAS-Nummer

103521-30-8

Molekularformel

C8H11NO2

Molekulargewicht

153.18 g/mol

IUPAC-Name

5-(aminomethyl)-2-(hydroxymethyl)phenol

InChI

InChI=1S/C8H11NO2/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,10-11H,4-5,9H2

InChI-Schlüssel

RWQHTLXKXWZVIL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CN)O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.